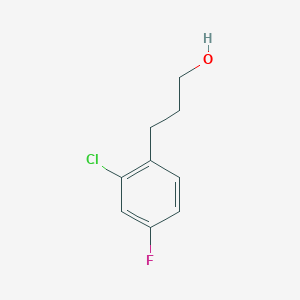

3-(2-Chloro-4-fluorophenyl)propan-1-ol

Descripción general

Descripción

3-(2-Chloro-4-fluorophenyl)propan-1-ol is an organic compound characterized by a chloro and fluoro substituent on a phenyl ring attached to a propan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Grignard Reaction: The compound can be synthesized by reacting 2-chloro-4-fluorobenzene with ethylene oxide in the presence of a Grignard reagent.

Reduction of Carboxylic Acid: Another method involves the reduction of 3-(2-chloro-4-fluorophenyl)propanoic acid using lithium aluminium hydride (LiAlH4).

Industrial Production Methods:

Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and solvents is optimized for cost-effectiveness and environmental safety.

Types of Reactions:

Oxidation: Oxidation of this compound can yield corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Chromium(VI) oxide (CrO3) in acidic medium.

Reduction: Lithium aluminium hydride (LiAlH4) in ether.

Substitution: Friedel-Crafts alkylation using aluminium chloride (AlCl3).

Major Products Formed:

Oxidation: 3-(2-Chloro-4-fluorophenyl)propanal or 3-(2-Chloro-4-fluorophenyl)propanoic acid.

Reduction: 3-(2-Chloro-4-fluorophenyl)propan-1-amine.

Substitution: 3-(2-Chloro-4-fluorophenyl)propylbenzene.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(2-Chloro-4-fluorophenyl)propan-1-ol is being explored for its potential as a pharmacophore in drug development. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic agents in treating diseases such as cancer and neurodegenerative disorders.

Biochemical Studies

The compound plays a significant role in studying enzyme interactions and biochemical pathways. It has been shown to inhibit certain enzymes, which can lead to significant cellular effects.

Material Science

This compound is also investigated for its potential use in the synthesis of novel materials with unique properties, particularly in the development of polymeric materials or coatings.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| PKB Inhibition | Induces apoptosis in cancer cells | |

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Study 1: Cancer Research

A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to significant cell death via apoptosis mediated by PKB inhibition. This suggests its potential as a therapeutic agent against breast cancer.

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of this compound revealed that it enhances neuronal survival under oxidative stress conditions, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses.

Comparación Con Compuestos Similares

3-(2-Chloro-4-fluorophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.

3-(2-Chloro-4-fluorophenyl)propan-1-amine: Similar structure but with an amine group instead of an alcohol.

Uniqueness: 3-(2-Chloro-4-fluorophenyl)propan-1-ol is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which influences its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

3-(2-Chloro-4-fluorophenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClF, with a molecular weight of approximately 188.65 g/mol. The compound features a hydroxyl group (-OH), a chlorinated phenyl ring, and a fluorinated phenyl substituent, which contribute to its distinct chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Receptor Binding : Its structural features allow it to bind effectively to various receptors, potentially influencing neurotransmitter systems. This binding capability suggests applications in neuropharmacology.

Research Findings

Numerous studies have explored the biological activity of this compound:

- Antiproliferative Activity : In vitro studies have shown that compounds similar to this compound exhibit significant antiproliferative effects on cancer cell lines, including breast cancer (MCF-7) cells. These compounds demonstrated IC50 values comparable to established anticancer agents .

- Neuropharmacological Effects : Research indicates that this compound may affect dopaminergic and serotonergic systems, suggesting potential use in treating conditions such as depression or schizophrenia. Its ability to cross the blood-brain barrier enhances its suitability for neurological applications .

- Structure-Activity Relationship (SAR) : Studies investigating the SAR of related compounds highlight that modifications in the halogen substituents can significantly influence biological activity. The presence of both chlorine and fluorine atoms is crucial for enhancing lipophilicity and receptor affinity .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of phenylpropanols demonstrated that this compound exhibited notable cytotoxicity against MCF-7 breast cancer cells. The compound was evaluated alongside other structural analogs, revealing that it outperformed several compounds in terms of potency and selectivity towards cancer cells .

Case Study 2: Neuropharmacological Evaluation

In a preclinical model assessing the effects on dopaminergic systems, this compound showed promise as a potential treatment for psychostimulant abuse. It effectively reduced the reinforcing effects of cocaine in rat models, indicating its potential as a therapeutic agent for addiction treatment .

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

3-(2-chloro-4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEDSQFMYGTWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695287 | |

| Record name | 3-(2-Chloro-4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377083-94-8 | |

| Record name | 3-(2-Chloro-4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.